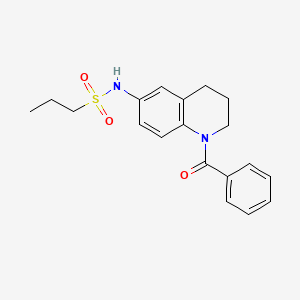

![molecular formula C20H26N2O4S2 B6549070 4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-45-4](/img/structure/B6549070.png)

4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” belongs to the class of sulfonamides . Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . They exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states .

Synthesis Analysis

The synthesis of sulfonamides like our compound typically involves the reaction of aniline with chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group . Various methods have been reported for synthesizing sulfonamides directly from sulfonic acids or its sodium salts .Molecular Structure Analysis

The basic structure of sulfonamide cannot be modified if it is to be an effective competitive “mimic” for p-aminobenzoic acid . Essential structural features are the benzene ring with two substituents para to each other; an amino group in the fourth position; and the singly substituted 1-sulfonamido group .Chemical Reactions Analysis

Sulfonamides undergo electrophilic aromatic substitution reactions . The key step for each is attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .科学的研究の応用

Medicinal Chemistry

Sulfonamides, such as “4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide”, are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group can act as an activating group, protecting group, leaving group, and as a molecular scaffold .

Organic Synthesis

The sulfonamide motif is a valuable tool in organic synthesis . It has a fascinating reactivity profile and has been used extensively in the synthesis of medicinally important compounds .

Anticancer Research

Sulfonamide derivatives have shown potential in anticancer research . They have been evaluated for in vitro anticancer activity against different cell lines .

Biochemical Research

The compound “F2043-0290” could potentially be used in biochemical research. For instance, the FITC-β tubulin antibody, which may be used for detection and localization of β-tubulin by direct labeling in a variety of eukaryotic cells, is associated with this compound .

Structural Studies

New sulfonamide compounds have been synthesized and characterized using various methods such as X-ray crystallographic analysis and spectroscopic methods . This suggests potential applications in structural studies.

Computational Studies

Computational studies have been conducted on sulfonamide compounds . These studies can provide valuable insights into the structure and properties of these compounds.

作用機序

Safety and Hazards

特性

IUPAC Name |

4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-15-18(9-12-20(17)22)21-28(25,26)19-10-7-16(4-2)8-11-19/h7-12,15,21H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDHPGFXLFZQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6549030.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide](/img/structure/B6549033.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6549035.png)

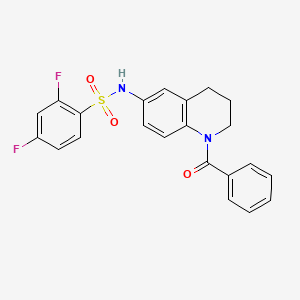

![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)

![2,5-difluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549039.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide](/img/structure/B6549041.png)

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6549049.png)

![1-(2-fluorophenyl)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6549057.png)

![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549064.png)

![2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549076.png)

![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549079.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6549085.png)